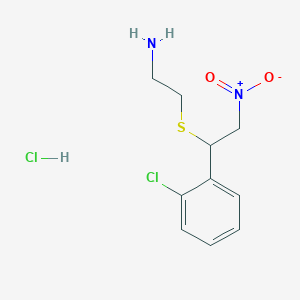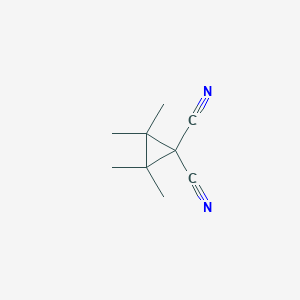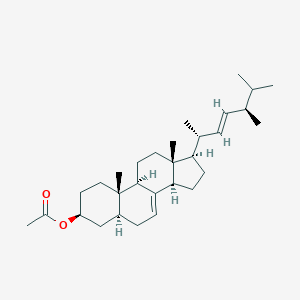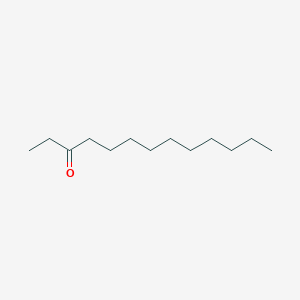
N-(3-methoxypropyl)urea
Vue d'ensemble
Description
N-(3-methoxypropyl)urea (NMP) is a highly versatile chemical compound with a wide range of applications in scientific research and industrial processes. It is a colorless, odorless, and water-soluble compound that has been used in a variety of laboratory and industrial settings due to its unique properties. NMP has been used in a variety of synthetic processes, and has been studied extensively for its biochemical and physiological effects on living organisms.
Applications De Recherche Scientifique
Stability and Decomposition
N-(3-methoxypropyl)urea and its analogs have been studied for their stability and decomposition properties. For instance, chlormerodrin, a compound closely related to this compound, was examined for its decomposition in aqueous solutions. Factors affecting its stability and the nature of its decomposition products were analyzed using spectroscopy techniques, highlighting the compound's potential for detailed chemical stability studies G. M. Cree, Journal of Organometallic Chemistry, 1971.
Agricultural Applications
In the agricultural sector, the application of urea-based fertilizers and their impact on the soil microbial community and nitrogen efficiency has been a topic of research. Studies have explored how urease and nitrification inhibitors, often part of the urea fertilizer formulations, influence soil chemistry, microbial communities, and the efficiency of nitrogen use in crops. This research is crucial for improving agricultural practices and reducing environmental impacts associated with nitrogen fertilizers Ruibo Sun et al., FEMS Microbiology Ecology, 2019.
Environmental Impact and Mitigation
Research has also focused on the environmental impact of urea usage, particularly concerning ammonia, nitrous oxide, and nitric oxide emissions. The effectiveness of urease inhibitors in reducing these emissions has been investigated, providing insights into potential strategies for mitigating the environmental impact of urea fertilizers. This line of inquiry is vital for developing sustainable agricultural practices and reducing the contribution of agriculture to atmospheric pollution D. Abalos et al., Chemosphere, 2012.
Soil Chemistry and Microbial Activity
The impact of urea and its derivatives on soil chemistry and microbial activity is another area of scientific inquiry. Studies have examined how urea application affects soil urease activity, the abundance of ureolytic bacterial communities, and the overall soil chemical environment. This research contributes to our understanding of the soil biochemical cycles and the role of urea in influencing soil health and productivity K. Fisher et al., Geoderma, 2017.
Innovative Applications in Biosensors
This compound derivatives have been explored for their potential in biosensor technologies. For example, enzyme-functionalized biosensors based on urea derivatives have been developed for the quantitative determination of urea in solutions, demonstrating the compound's utility in bioanalytical applications and industrial process monitoring J. Shalini et al., Biosensors & Bioelectronics, 2014.
Safety and Hazards
Propriétés
IUPAC Name |
3-methoxypropylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2/c1-9-4-2-3-7-5(6)8/h2-4H2,1H3,(H3,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJCBTGYXKOFNHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90366405 | |
| Record name | N-(3-methoxypropyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90366405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1119-61-5 | |
| Record name | N-(3-methoxypropyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90366405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














